molecular formula C17H19NO B5875901 N,N-DIETHYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N,N-DIETHYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5875901
M. Wt: 253.34 g/mol
InChI Key: JDYNDIYPHHIEGW-UHFFFAOYSA-N
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Description

N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected at the [1,1’] position. This particular compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . Another method involves the use of Grignard reagents, where an aryl magnesium bromide reacts with a suitable electrophile .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale coupling reactions using metal catalysts. The Suzuki–Miyaura coupling is favored due to its mild reaction conditions and high yields . Additionally, the use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted biphenyl derivatives .

Scientific Research Applications

N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethyl and carboxamide groups make it more hydrophobic and potentially more bioactive compared to its analogs .

Properties

IUPAC Name

N,N-diethyl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(4-2)17(19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYNDIYPHHIEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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